REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:7](C(OCC)=O)[C:6](=[O:13])[CH2:5][CH2:4][N:3]1[N:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>CC(O)=O>[N:3]1([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH2:4][CH2:5][C:6](=[O:13])[CH2:7][C:2]1=[O:1]
|
Name
|
|
Quantity
|
11.36 g
|
Type
|
reactant
|
Smiles
|
O=C1N(CCC(C1C(=O)OCC)=O)N1CCCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
The cooled reaction
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C(CC(CC1)=O)=O)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |